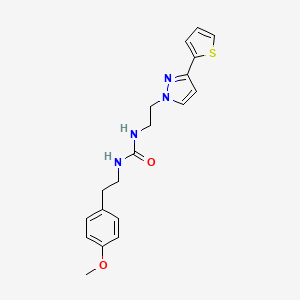
1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes a methoxyphenethyl group, a thiophene ring, and a pyrazole moiety, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₂S
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the thiophene and pyrazole groups suggests potential activity in modulating signaling pathways or inhibiting enzymatic functions.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling.
Pharmacological Studies
Recent studies have highlighted the biological activities associated with similar compounds containing methoxyphenethyl and thiophene groups. These activities include:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can reduce inflammation markers in vitro and in vivo.
Case Studies
A series of experiments conducted on related compounds provide insights into the biological effects of this compound:
- Inhibition of α-glucosidase : Analogous compounds have shown promising results in inhibiting α-glucosidase, which is crucial for managing postprandial blood glucose levels. This suggests that our target compound may also possess similar inhibitory effects.
- Cell Viability Assays : Studies have indicated that related structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of the urea core through reactions involving isocyanates and amines. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-25-16-6-4-15(5-7-16)8-10-20-19(24)21-11-13-23-12-9-17(22-23)18-3-2-14-26-18/h2-7,9,12,14H,8,10-11,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORQLODLPIHAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













